2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide
Description
This compound features a bicyclic thieno[2,3-d]pyrimidin-4-one core fused with a cyclopentane ring. Key structural elements include:
- Thioacetamide bridge at position 2: Connects the core to an N-(4-dimethylaminophenyl) group, which enhances solubility via the electron-donating dimethylamino substituent .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-4-12-26-21(28)19-16-6-5-7-17(16)30-20(19)24-22(26)29-13-18(27)23-14-8-10-15(11-9-14)25(2)3/h4,8-11H,1,5-7,12-13H2,2-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFLIMVKQWMFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide is a complex organic molecule that belongs to the class of thieno[2,3-d]pyrimidine derivatives. This compound has garnered interest due to its potential biological activities, which are largely attributed to its unique structural features.
Structural Characteristics
The compound features:
- A thieno[2,3-d]pyrimidine core.
- A thioether linkage.
- An acetamide functional group.
These structural components suggest a diverse range of chemical reactivity and potential biological interactions.
Biological Activities
Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities. The following table summarizes some notable activities associated with related thieno[2,3-d]pyrimidine derivatives:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(Allylthio)-N-(phenyl)acetamide | Allylthio group | Antimicrobial |
| 4-Oxo-thieno[2,3-d]pyrimidine | Oxo group on pyrimidine | Anticancer |
| 6-Allylthieno[2,3-d]pyrimidin-4(3H)-one | Allyl and carbonyl groups | Anti-inflammatory |
Research into the mechanisms of action for compounds similar to the target compound reveals several pathways through which they exert their effects:
- Anti-inflammatory Activity : Studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit the secretion of inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. For instance, specific derivatives have demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase enzyme COX-2 activity by interfering with the NF-κB signaling pathway .
- Anticancer Properties : Compounds in this class have been linked to anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest. The ability to modulate key signaling pathways related to cancer cell proliferation is a significant area of interest .
Case Studies
A notable study evaluated the anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives in RAW264.7 macrophage cells. The results indicated that certain compounds significantly reduced the secretion of pro-inflammatory cytokines without exhibiting cytotoxicity at concentrations up to 160 μM . Another study highlighted the structure-activity relationship (SAR) of these compounds, demonstrating that modifications at specific positions could enhance anti-inflammatory efficacy .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step procedures requiring optimization for yield and purity. The presence of multiple functional groups provides opportunities for further chemical modifications that could enhance biological activity .
Scientific Research Applications
Potential Biological Activities
Preliminary studies on structurally similar compounds suggest a range of biological activities that may also apply to our compound:
- Antimicrobial Activity : Compounds with thieno[2,3-d]pyrimidine structures have shown antimicrobial properties, which could be explored further for therapeutic applications.
- Anticancer Properties : Similar derivatives have demonstrated anticancer effects in various assays, indicating potential for this compound in cancer treatment.
- Anti-inflammatory Effects : The structural features may allow for modulation of inflammatory pathways, making it a candidate for anti-inflammatory therapies.
Synthesis and Optimization
The synthesis of this compound typically involves several steps that require careful optimization to achieve high yields and purity. The following general steps are often involved:
- Formation of the Thieno[2,3-d]pyrimidine Core : This initial step is crucial for establishing the foundation of the molecule.
- Introduction of Functional Groups : The allyl group and acetamide moiety are introduced through specific reactions designed to maintain the integrity of the core structure.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Interaction studies can include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific proteins or enzymes.
- Mechanistic Studies : Investigating the pathways through which the compound exerts its biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., dimethylamino in the target compound) improve aqueous solubility compared to electron-withdrawing substituents (e.g., chloro in ) .
- Steric effects : Bulky groups (e.g., isopropyl in ) may reduce binding affinity to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
